5-Ethylfuran-2-sulfonyl chloride

説明

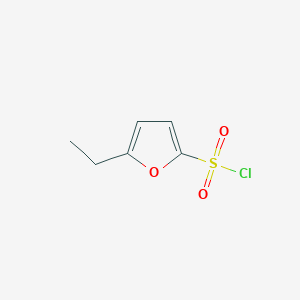

5-Ethylfuran-2-sulfonyl chloride: is an organic compound with the molecular formula C6H7ClO3S and a molecular weight of 194.64 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an ethyl group and a sulfonyl chloride group attached to the furan ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylfuran-2-sulfonyl chloride typically involves the sulfonylation of 5-ethylfuran. One common method is the reaction of 5-ethylfuran with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C6H8O+HSO3Cl→C6H7ClO3S+H2O

The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

化学反応の分析

Chemical Reactions of Sulfonyl Chlorides

Sulfonyl chlorides are highly reactive intermediates that can participate in a variety of chemical reactions, including:

-

Formation of Sulfonamides : Sulfonyl chlorides react with amines to form sulfonamides. This reaction is widely used in pharmaceutical synthesis .

-

Formation of Sulfinamides : Sulfonyl chlorides can also react with ammonia or primary amines in the presence of a reducing agent to form sulfinamides .

-

Nucleophilic Substitution : Sulfonyl chlorides undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols, thiols, and phenols, to form sulfonates and sulfides .

Reaction Conditions and Yields

The reaction conditions for sulfonyl chlorides can vary significantly depending on the specific reaction. For example, the formation of sulfonamides typically occurs at low temperatures (e.g., 0°C) in solvents like dichloromethane (DCM), while the synthesis of sulfonyl chlorides from sulfonamides might require higher temperatures (e.g., 60°C) and solvents like butanol .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Sulfonamide Formation | DCM, 0°C, TEA | 60-80% |

| Sulfonyl Chloride Synthesis | BuOH, 60°C, Pyry-BF4 | 70-90% |

| Sulfinamide Formation | DCM, -20°C, TEA | 50-60% |

科学的研究の応用

Organic Synthesis

One of the primary applications of 5-Ethylfuran-2-sulfonyl chloride is as a reagent in organic synthesis. It serves as a versatile building block for introducing sulfonyl chloride functional groups into various organic molecules. This capability is crucial for creating sulfonamide derivatives, which are important in pharmaceuticals and agrochemicals .

Key Reactions:

- Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively. This versatility allows for the modification of diverse substrates.

- Hydrolysis: In the presence of water, it hydrolyzes to yield 5-ethylfuran-2-sulfonic acid, which can also have applications in further chemical transformations.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential use in developing new pharmaceuticals. Its ability to act as an enzyme inhibitor positions it as a candidate for creating novel antibiotics and other therapeutic agents.

Mechanism of Action:

The compound primarily functions as a competitive inhibitor of specific enzymes involved in bacterial metabolism. For instance, it has shown efficacy against bacterial dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. By inhibiting this enzyme, this compound disrupts bacterial growth and replication .

Pharmacological Potential:

Research indicates that compounds derived from this compound may possess antibacterial properties, making them suitable for treating infections resistant to conventional antibiotics. Further studies are needed to explore its full therapeutic potential and safety profile.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Antiviral Research: A study demonstrated that derivatives of sulfonyl chlorides could inhibit viral enzymes effectively. Although focused on different compounds, the methodology and findings suggest similar applications could be explored with this compound .

- Enzyme Inhibition Studies: Research has shown that sulfonamide derivatives exhibit significant enzyme inhibition properties. The structural characteristics of this compound may enhance its efficacy as an enzyme inhibitor compared to traditional sulfonamides .

- Synthetic Methodologies: Innovative synthetic routes utilizing this compound have been developed to create complex molecules with potential applications in drug development and materials science .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Applications |

|---|---|---|

| 5-Methylfuran-2-sulfonyl chloride | Methyl group on furan ring | Used in similar reactions; potential antibacterial properties |

| Furan-2-sulfonyl chloride | Lacks ethyl or methyl substituents | More reactive but less selective than ethyl derivatives |

| Thiophene-2-sulfonyl chloride | Contains a thiophene ring instead of furan | Different reactivity profile; used in specialty chemicals |

作用機序

The mechanism of action of 5-Ethylfuran-2-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

類似化合物との比較

5-Methylfuran-2-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

5-Propylfuran-2-sulfonyl chloride: Similar structure but with a propyl group instead of an ethyl group.

5-Butylfuran-2-sulfonyl chloride: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 5-Ethylfuran-2-sulfonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of its derivatives. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

生物活性

5-Ethylfuran-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical properties:

- Molecular Formula : CHClOS

- Molecular Weight : 192.66 g/mol

- Structure : The compound features a furan ring substituted with an ethyl group and a sulfonyl chloride functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophilic sites in biological molecules, such as proteins and enzymes. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives that may exhibit specific biological effects.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound can modify serine residues in enzymes, potentially inhibiting their function. This mechanism is similar to other sulfonyl compounds that have been shown to interact with serine hydrolases .

- Inflammasome Modulation : Research indicates that compounds related to this compound may inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses . This suggests potential therapeutic applications in inflammatory diseases.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds derived from furan sulfonyl chlorides. For instance, modifications at various positions on the furan ring have been shown to influence antiviral activity against viruses like respiratory syncytial virus (RSV). Specific structural modifications can enhance potency and selectivity .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound derivative | 0.21 | 40 |

| Modified analog (e.g., 8n) | 0.06 | 500 |

Table 1: Antiviral activity of this compound derivatives against RSV.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Sulfonamide derivatives have historically shown effectiveness against a range of bacterial strains due to their ability to inhibit bacterial enzyme synthesis . The specific activity of this compound against different pathogens remains an area for further exploration.

Case Studies

-

Inflammasome Inhibition :

A study demonstrated that certain sulfonyl ureas, including derivatives of this compound, effectively inhibited the activation of the NLRP3 inflammasome in vitro. This inhibition was linked to reduced cytokine release in macrophage models, indicating potential for treating inflammatory diseases . -

Antiviral Screening :

In a screening campaign for antiviral agents, compounds based on furan sulfonyl chlorides were tested against RSV. The results indicated that subtle changes in substituents significantly impacted antiviral efficacy, showcasing the importance of structural optimization in drug development .

特性

IUPAC Name |

5-ethylfuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKZOQBZEXWPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307816-79-0 | |

| Record name | 5-ethylfuran-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。